2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide
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Overview
Description
2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide is a complex organic compound that features a benzothiazole core, a piperidine sulfonyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The piperidine sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. Finally, the acetohydrazide moiety is attached through hydrazide formation reactions, typically involving hydrazine derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, reduction could produce amines or alcohols, and substitution reactions could result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Industry: Uses in material science for developing new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine sulfonyl group and benzothiazole core are key structural features that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid: Shares the piperidine sulfonyl group but differs in the core structure and functional groups.
N4-substituted sulfonamides: These compounds also feature sulfonamide moieties and exhibit similar biological activities.
Uniqueness
2-[2-oxo-6-(piperidin-1-ylsulfonyl)-1,3-benzothiazol-3(2H)-yl]acetohydrazide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C14H18N4O4S2 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(2-oxo-6-piperidin-1-ylsulfonyl-1,3-benzothiazol-3-yl)acetohydrazide |
InChI |
InChI=1S/C14H18N4O4S2/c15-16-13(19)9-18-11-5-4-10(8-12(11)23-14(18)20)24(21,22)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9,15H2,(H,16,19) |
InChI Key |
QHLWUZJZVXMVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)S3)CC(=O)NN |
Origin of Product |
United States |
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